molecular formula C10H9BrO4 B1588907 Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate CAS No. 36256-45-8

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate

Cat. No.: B1588907
CAS No.: 36256-45-8
M. Wt: 273.08 g/mol
InChI Key: YRPHNSODVHXAOP-UHFFFAOYSA-N
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Description

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate is a chemical compound with the molecular formula C10H9BrO4 It is a derivative of benzoic acid and contains a bromoacetyl group, which makes it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate typically involves the acylation of methyl salicylate with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Methyl salicylate and bromoacetyl bromide.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a low temperature (0-5°C) to control the exothermic nature of the reaction.

    Procedure: Methyl salicylate is dissolved in dichloromethane, and pyridine is added as a base. Bromoacetyl bromide is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours until completion.

    Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.

    Reduction: The bromoacetyl group can be reduced to form the corresponding acetyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, primary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as azides, amines, and thioethers.

    Oxidation: Ketones or aldehydes.

    Reduction: Acetyl derivatives.

Scientific Research Applications

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate can be compared with other similar compounds, such as:

    Methyl 2-bromoacetate: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.

    Methyl 5-chloroacetyl-2-hydroxybenzoate: Contains a chloroacetyl group instead of a bromoacetyl group, which affects its reactivity and the types of reactions it can undergo.

    Methyl 5-(2-bromoacetyl)-2-methoxybenzoate: Contains a methoxy group instead of a hydroxyl group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its combination of the bromoacetyl and hydroxyl groups, which provide a balance of reactivity and functionality for various applications.

Properties

IUPAC Name

methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPHNSODVHXAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469286
Record name Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36256-45-8
Record name Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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